

# A Spectroscopic Showdown: Pyrazolone T and Its Derivatives Under the Analytical Lens

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## Compound of Interest

Compound Name: *Pyrazolone T*

Cat. No.: *B085687*

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For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of lead compounds and their analogues is paramount. This guide provides a comparative spectroscopic analysis of **Pyrazolone T** (5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid) and its derivatives, offering insights into their characteristic spectral features. The data presented is crucial for the identification, characterization, and quality control of these compounds in a research and development setting.

This publication summarizes key quantitative data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure the reproducibility of the cited data.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of **Pyrazolone T** and its ethyl ester derivative, alongside a representative substituted pyrazolone for comparative purposes.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz)
Pyrazolone T	-	Data not available in the search results.
Ethyl 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate	-	Data not available in the search results.
(Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone[1]	CDCl <sub>3</sub>	1.55 (t, 3H), 2.38 (s, 3H), 4.07 (s, 3H), 4.27 (q, 2H), 6.98 (d, 1H), 7.37 (s, 1H), 7.59 (t, 1H), 7.75 (d, 1H), 8.03 (d, 1H), 8.47 (d, 1H), 8.93 (d, 2H)

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm)
Pyrazolone T	-	Reference to spectra available, specific shifts not provided in search results.[2]
Ethyl 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate	-	Data not available in the search results.
(Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone[1]	CDCl <sub>3</sub>	162.7, 153.6, 152.1, 149.0, 148.6, 148.3, 139.6, 130.9, 129.6, 126.5, 124.0, 123.9, 118.8, 115.8, 113.5, 111.4, 64.7, 56.4, 14.6, 13.5

Table 3: FT-IR Spectroscopic Data

Compound	Technique	Characteristic Absorption Bands (cm <sup>-1</sup> )
Pyrazolone T	KBr Wafer	Reference to spectra available, specific peak values not provided in search results.[2]
Ethyl 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate	-	Data not available in the search results.
Representative Pyrazolone Derivative[3]	KBr	3297.1-3189.1 (N-H stretching), 3051.9-3047.8 (aromatic C-H stretching), 2366.6-2365.3 (-N=CH stretching), 1664.0-1653.0 (aromatic C=O stretching), 1598.8-1590.3 (C=N stretching), 1497.6-1486.8 (N-N stretching), 1432.1-1411.9 (-CH <sub>3</sub> stretching), 1241.4-1232.5 (C-N stretching)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key m/z Values
Pyrazolone T	ESI-QTOF	[M-H] <sup>-</sup> at m/z 283.0030[2]
Ethyl 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate	-	Molecular Weight: 312.30 g/mol [1]
(Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one[1]	EI	M <sup>+</sup> at m/z 336[1]

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide, based on common practices reported in the literature.

### Nuclear Magnetic Resonance (NMR) Spectroscopy<sup>[1]</sup>

- **Sample Preparation:** Approximately 5-10 mg of the pyrazolone derivative is dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.
- **Data Acquisition:** Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Proton coupling patterns are described as singlet (s), doublet (d), triplet (t), quartet (q), multiplet (m), and broad (br).

### Fourier-Transform Infrared (FT-IR) Spectroscopy<sup>[3]</sup>

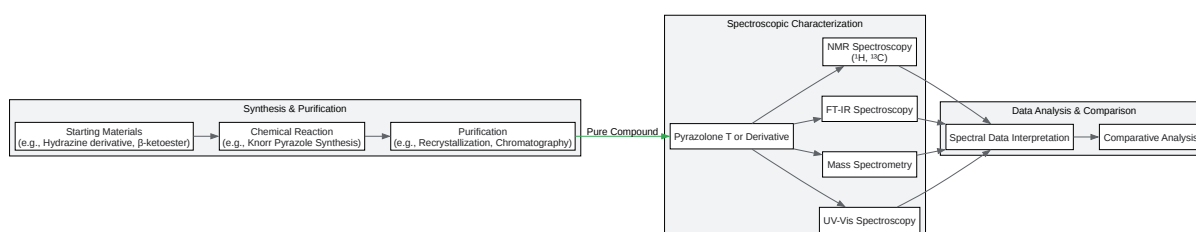
- **Sample Preparation:** For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- **Instrumentation:** FT-IR spectra are recorded on a spectrometer.
- **Data Acquisition:** Spectra are typically collected over the range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry (MS)<sup>[1]</sup>

- **Instrumentation:** Low- and high-resolution mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), on a suitable mass spectrometer (e.g., a Time-of-Flight (TOF) or Quadrupole analyzer).
- **Data Acquisition:** The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are recorded.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of pyrazolone derivatives.



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Caption: Experimental workflow for pyrazolone synthesis and analysis.

This guide serves as a foundational resource for the spectroscopic comparison of **Pyrazolone T** and its derivatives. While specific spectral data for a comprehensive set of **Pyrazolone T** derivatives is not widely available in the public domain, the provided information on representative compounds and standardized protocols offers a valuable framework for researchers in the field.

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## References

- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester | C12H12N2O6S | CID 80814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. orientjchem.org [orientjchem.org]
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